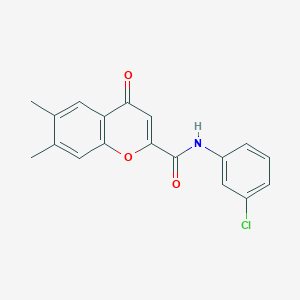

N-(3-chlorophenyl)-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide

Description

N-(3-Chlorophenyl)-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide is a synthetic chromene-based carboxamide derivative. The target compound features:

- 6,7-dimethyl substituents on the chromene core, which may enhance lipophilicity and metabolic stability.

- A 4-oxo group at position 4, common in bioactive chromenes due to its role in hydrogen bonding and redox interactions .

- A 2-carboxamide moiety linked to a 3-chlorophenyl group, which could influence target binding specificity and pharmacokinetics.

Properties

Molecular Formula |

C18H14ClNO3 |

|---|---|

Molecular Weight |

327.8 g/mol |

IUPAC Name |

N-(3-chlorophenyl)-6,7-dimethyl-4-oxochromene-2-carboxamide |

InChI |

InChI=1S/C18H14ClNO3/c1-10-6-14-15(21)9-17(23-16(14)7-11(10)2)18(22)20-13-5-3-4-12(19)8-13/h3-9H,1-2H3,(H,20,22) |

InChI Key |

PBPJKNXKKPZZKP-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=C1C)OC(=CC2=O)C(=O)NC3=CC(=CC=C3)Cl |

Origin of Product |

United States |

Preparation Methods

Reaction Conditions

Key Observations

-

Regioselectivity : The 6,7-dimethyl substitution pattern is critical. Steric effects from methyl groups may influence reaction rates.

-

Purification : Flash chromatography (SiO₂, eluent: DCM/MeOH) is employed to isolate the ester.

Step 2: Hydrolysis to 6,7-Dimethyl-4-oxo-4H-Chromene-2-Carboxylic Acid

Objective : Convert the ester to the carboxylic acid intermediate.

Reaction Conditions

Mechanistic Notes

-

Base-Catalyzed Hydrolysis : Saponification of the ester under basic conditions.

-

Acid-Catalyzed Hydrolysis : Protonation of the ester carbonyl, followed by nucleophilic attack by water.

Step 3: Amidation with 3-Chloroaniline

Objective : Form the carboxamide bond using the carboxylic acid intermediate.

Reaction Conditions

Critical Parameters

-

Coupling Efficiency : PyBOP is preferred for activation, minimizing side reactions.

-

Purification : Flash chromatography (SiO₂, eluent: DCM/MeOH 90:10) removes by-products.

Characterization Data

Spectroscopic Analysis

X-Ray Crystallography

Challenges and Optimization

-

Steric Effects : 6,7-Dimethyl groups may hinder amidation kinetics.

-

By-Product Formation : PyBOP-mediated reactions can generate phosphine oxides, requiring thorough purification.

Alternative Routes

One-Pot Multicomponent Reactions

-

Example : Direct coupling of 3-chloroaniline with chromone precursors under acidic/basic conditions.

Applications

Chemical Reactions Analysis

Types of Reactions

N-(3-chlorophenyl)-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Oxidized chromene derivatives.

Reduction: Reduced chromene derivatives.

Substitution: Substituted chromene derivatives with various functional groups.

Scientific Research Applications

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. This inhibition can lead to various biological effects, such as the suppression of inflammatory responses or the induction of apoptosis in cancer cells. The exact molecular targets and pathways involved may vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The table below compares N-(3-chlorophenyl)-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide with key analogs:

Key Observations:

Carboxamide Position :

- The 2-carboxamide in the target compound contrasts with the 3-carboxamide in hMAO-B inhibitors (e.g., ). Molecular docking suggests that 3-carboxamide derivatives form critical hydrogen bonds with hMAO-B residues (e.g., Tyr 435), whereas 2-carboxamide analogs may exhibit altered binding modes .

- The 3-carboxaldehyde in ’s compound serves as a reactive intermediate, enabling annulation reactions for heterocyclic expansions .

Substituent Effects: 6,7-Dimethyl groups: These substituents likely increase steric bulk and lipophilicity compared to unsubstituted chromenes. This could improve membrane permeability but may reduce binding affinity if steric hindrance occurs. In contrast, the 4-methoxyphenethyl group in ’s compound introduces electron-donating methoxy substituents, which may alter metabolic stability .

Biological Activity :

- hMAO-B inhibition is strongly linked to the 4-oxo-chromene-3-carboxamide scaffold, as demonstrated crystallographically . The target compound’s 2-carboxamide and dimethyl groups may shift activity toward other targets (e.g., kinases or proteases) or modulate selectivity.

- Antimicrobial activity in ’s compound suggests that chromene carboxamides with extended arylalkyl chains (e.g., phenethyl) may target bacterial membranes or enzymes .

Biological Activity

N-(3-chlorophenyl)-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide is a synthetic compound that belongs to the class of chromene derivatives. This article explores its biological activity, synthesis, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The compound features a chlorophenyl group at the nitrogen position, dimethyl substitutions on the chromene core, and a carboxamide functional group . These structural characteristics enhance its chemical reactivity and biological activity. The molecular formula is , with a molecular weight of approximately 323.76 g/mol.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The efficiency of these synthetic routes allows for high yields, making it a viable candidate for further biological evaluation.

Biological Activity

Research indicates that chromene derivatives, including this compound, exhibit a range of biological activities:

- Antioxidant Activity : The compound has demonstrated free radical-scavenging abilities, which are crucial for preventing oxidative stress-related damage in cells .

- Anticancer Properties : Preliminary studies suggest that this compound may possess cytotoxic effects against various cancer cell lines. For instance, it has been evaluated against breast cancer MCF-7 cells .

- Enzyme Inhibition : It has shown potential as an inhibitor of key enzymes such as cholinesterases and cyclooxygenases, which are relevant in neurodegenerative diseases and inflammation respectively. For example, docking studies revealed interactions with these enzymes, indicating possible therapeutic applications in conditions like Alzheimer's disease .

Comparative Analysis with Related Compounds

The following table summarizes the structural features and biological activities of compounds related to this compound:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 5-hydroxychromone | Hydroxy group at C5 | Antioxidant activity |

| 7-methoxyflavone | Methoxy group at C7 | Anticancer properties |

| 5-bromo-7-methoxyflavone | Bromine and methoxy groups | Enhanced cytotoxicity |

This compound is unique due to its specific combination of substituents that enhance its solubility and interaction with biological targets compared to other chromenes or flavones.

Case Studies and Research Findings

Several studies have focused on the biological activity of similar chromene derivatives:

- Cytotoxicity Studies : A study evaluated the cytotoxic effects of various chromene derivatives on MCF-7 cells, finding that certain substitutions significantly increased their anticancer potential .

- Enzyme Inhibition Kinetics : Kinetic studies indicated that some derivatives exhibited dual inhibitory effects against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with IC50 values indicating moderate effectiveness .

- Molecular Docking Studies : Computational studies have provided insights into the binding affinities and interaction modes of these compounds with target enzymes, revealing critical information for drug design .

Q & A

Q. Key Considerations :

- Reaction efficiency depends on protecting groups and stoichiometric ratios of reagents.

- Nitrogen atmosphere prevents oxidation during acylation .

Basic: How is structural confirmation achieved for this compound?

Q. Methodology :

NMR Spectroscopy :

- ¹H NMR : Signals at δ 8.3–8.8 ppm confirm aromatic protons, while δ 1.2–3.5 ppm indicate alkyl/ether groups (e.g., diethylamino substituents) .

- ¹³C NMR : Peaks near δ 160–165 ppm correspond to carbonyl groups (amide, chromenone) .

High-Resolution Mass Spectrometry (HRMS) : Matches theoretical and observed m/z values (e.g., 409.1271 vs. 409.1274 for C₂₁H₁₉N₃O₆) .

X-ray Crystallography : Resolves polymorphic forms (e.g., differences in hydrogen bonding in crystal lattices) .

Advanced: How can reaction conditions be optimized for improved yield?

Q. Methodology :

Solvent Selection : Polar aprotic solvents (e.g., DMF, DCM) enhance reactivity in acylation steps .

Catalysts : Use of DMAP (4-dimethylaminopyridine) accelerates amide bond formation .

Temperature Control : Reflux (e.g., 80°C) for cyclization vs. room temperature for acylation minimizes side reactions .

Stoichiometry : Excess acyl chloride (1.5–2.0 eq.) ensures complete conversion of oxime intermediates .

Q. Data-Driven Adjustment :

- Monitor reaction progress via TLC.

- Optimize pH during workup (e.g., diluted HCl washes to remove unreacted reagents) .

Advanced: How to address contradictions in spectroscopic data across synthetic batches?

Q. Methodology :

Batch Comparison :

- Compare ¹H NMR shifts for aromatic protons (δ ±0.1 ppm suggests impurities or solvates) .

- Check for residual solvents (e.g., Et₂O peaks in NMR).

Isolation of Byproducts :

- Use preparative HPLC to isolate impurities; analyze via HRMS to identify structural deviations.

Reaction Mechanism Analysis :

- Trace byproducts (e.g., over-acylated derivatives) using LC-MS. Adjust reagent ratios to suppress competing pathways .

Example : Discrepancies in ¹³C NMR carbonyl signals may arise from varying crystallinity; X-ray diffraction resolves this .

Advanced: What strategies are recommended for evaluating bioactivity?

Q. Methodology :

In Vitro Assays :

- Enzyme Inhibition : Screen against kinases or proteases using fluorogenic substrates (e.g., ATPase assays) .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa) with IC₅₀ determination .

Structure-Activity Relationship (SAR) :

Molecular Docking :

- Simulate binding to target proteins (e.g., COX-2 for anti-inflammatory activity) using software like AutoDock .

Validation : Replicate assays in triplicate and use positive controls (e.g., doxorubicin for cytotoxicity) .

Advanced: How to characterize polymorphic forms of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.